molecular formula C8H6ClNO3 B11902691 Methyl 2-chloro-4-formylnicotinate

Methyl 2-chloro-4-formylnicotinate

Cat. No.: B11902691
M. Wt: 199.59 g/mol
InChI Key: NADIGPFFQGKRAX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-formylnicotinate is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of nicotinic acid and features a chloro and formyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-formylnicotinate typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method involves the reaction of 2-chloronicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The formyl group can then be introduced through a formylation reaction using reagents such as formic acid or formamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-formylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-4-formylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro group may also influence the compound’s reactivity and interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-formylnicotinate is unique due to the specific positioning of the chloro and formyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl 2-chloro-4-formylnicotinate is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a chlorine atom at the 2-position and a formyl group at the 4-position. This specific substitution pattern contributes to its reactivity and biological activity. The molecular formula is C8H8ClN2O2C_8H_8ClN_2O_2, and it exhibits properties that make it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may lead to significant implications for pharmacokinetics, affecting how drugs are processed in the body.
  • Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially making it useful in treating bacterial infections.
  • Modulation of Biological Pathways : The presence of the formyl group allows for interactions that can modulate various signaling pathways, enhancing its efficacy as a therapeutic agent.

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-chloro-6-formylnicotinateC8H8ClN2O2C_8H_8ClN_2O_2Contains one chlorine atom; different biological profile.
Methyl 3-chloro-4-formylnicotinateC8H8ClN2O2C_8H_8ClN_2O_2Different chlorine position; varied pharmaceutical uses.
Methyl 2,6-dichloronicotinateC8H7Cl2NC_8H_7Cl_2NLacks formyl group; primarily studied for herbicidal properties.

This table highlights how the structural variations influence the biological activities and potential applications of these compounds.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted on this compound demonstrated significant antibacterial activity against several strains of bacteria, indicating its potential as a lead compound in antibiotic development.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound effectively inhibited specific cytochrome P450 isoforms, suggesting potential drug-drug interaction risks when co-administered with other medications.
  • Pharmacological Applications : The compound has been explored for its application in developing new therapeutic agents targeting metabolic disorders due to its ability to modulate enzyme activities involved in metabolic pathways .

Future Directions

Further research is warranted to explore the full potential of this compound. Areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in real biological systems.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities could uncover new therapeutic targets.
  • Formulation Development : Exploring different formulations could enhance the bioavailability and effectiveness of this compound in clinical settings.

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

methyl 2-chloro-4-formylpyridine-3-carboxylate

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-5(4-11)2-3-10-7(6)9/h2-4H,1H3

InChI Key

NADIGPFFQGKRAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1Cl)C=O

Origin of Product

United States

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